

(E)-2-Fluorobenzaldehyde oxime CAS number 24652-66-2

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Compound of Interest

Compound Name: (E)-2-Fluorobenzaldehyde oxime

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An In-Depth Technical Guide to **(E)-2-Fluorobenzaldehyde Oxime** (CAS No. 24652-66-2)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **(E)-2-Fluorobenzaldehyde oxime**, a fluorinated organic compound of significant interest in contemporary chemical research and development. With the CAS number 24652-66-2, this molecule serves as a versatile building block in medicinal chemistry, radiochemistry, and materials science. This document elucidates the fundamental principles of its stereochemistry, details its synthesis and characterization, explores its chemical reactivity and applications, and provides essential safety and handling protocols. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable experimental insights.

Introduction: The Significance of Fluorine and the Oxime Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The carbon-fluorine bond, being the strongest in organic chemistry, imparts enhanced metabolic stability, increased bioavailability, and modulated binding affinity to target biomolecules.^[1] It is estimated that approximately 20% of all pharmaceuticals contain at

least one fluorine atom.[1] **(E)-2-Fluorobenzaldehyde oxime** is situated at the confluence of this "fluorine advantage" and the versatile reactivity of the oxime functional group.

The oxime moiety (C=N-OH) is a highly reactive and synthetically useful functional group.[1] Formed from the condensation of an aldehyde or ketone with hydroxylamine, oximes are crucial intermediates in the synthesis of nitrogen-containing heterocycles, amines, and amides via the Beckmann rearrangement.[1][2] Their relative hydrolytic stability compared to imines makes them valuable in bioconjugation and the development of molecular probes.[1]

This guide focuses specifically on the (E)-isomer of 2-Fluorobenzaldehyde oxime, highlighting the critical role of stereochemistry in its subsequent reactions and applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is paramount for its effective application. Below is a summary of the key physicochemical and predicted spectroscopic data for **(E)-2-Fluorobenzaldehyde oxime**.

Physicochemical Data

| Property | Value | Source |
|-------------------|---|-----------|
| CAS Number | 24652-66-2 | [3][4] |
| Molecular Formula | C ₇ H ₆ FNO | [3][5][6] |
| Molecular Weight | 139.13 g/mol | [5][6] |
| IUPAC Name | (NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | [5] |
| InChI Key | YPVOCNRPBFPDLO-WEVVVXLNSA-N | [5] |
| Appearance | White solid (typical) | [2] |
| Storage | 2-8°C, sealed in a dry environment | [5][6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **(E)-2-Fluorobenzaldehyde oxime**. The following table summarizes the expected spectral characteristics.

| Spectroscopic Technique | Parameter | Predicted Value Range |
|--------------------------------|---|------------------------------|
| ¹ H NMR | Chemical Shift (C-H, aromatic) | 7.0 - 8.2 ppm |
| Chemical Shift (C-H, aldoxime) | Diagnostic downfield shift relative to (Z)-isomer | |
| Chemical Shift (O-H) | | 9.0 - 11.0 ppm |
| ¹³ C NMR | Chemical Shift (C=N) | 145 - 155 ppm |
| IR Spectroscopy | C=N Stretch | 1630 - 1680 cm ⁻¹ |
| N-O Stretch | 930 - 960 cm ⁻¹ | |
| O-H Stretch | 3000 - 3600 cm ⁻¹ (broad) | |

Table adapted from predicted data.[\[1\]](#)[\[5\]](#)

Stereochemistry: The Critical E/Z Isomerism

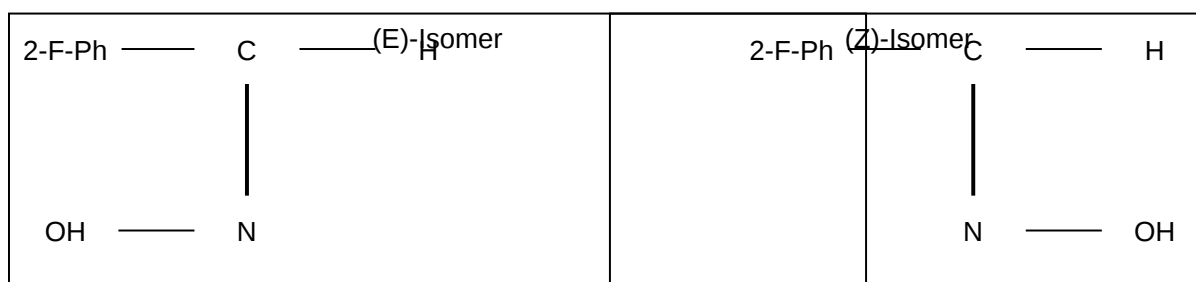
The carbon-nitrogen double bond in oximes gives rise to geometric isomers, designated as (E) and (Z). The configuration is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. For an aldoxime like 2-fluorobenzaldehyde oxime:

- On the carbon atom, the 2-fluorophenyl group has a higher priority than the hydrogen atom.
- On the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

The (E)-isomer, therefore, has the high-priority 2-fluorophenyl group and the hydroxyl group on opposite sides of the C=N double bond. This stereochemical arrangement is crucial as it dictates the molecule's three-dimensional shape and, consequently, its reactivity and biological interactions. The energy barrier for E/Z isomerization is substantial, making the spontaneous

interconversion at room temperature highly unlikely and ensuring the configurational stability of a purified isomer.[5]

Diagram 1: E/Z Isomerism of 2-Fluorobenzaldehyde Oxime



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A depiction of the (E) and (Z) isomers of 2-Fluorobenzaldehyde oxime.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of aldoximes is typically a straightforward condensation reaction. The following protocol is a generalized yet robust method for preparing **(E)-2-Fluorobenzaldehyde oxime**.

Experimental Protocol: Synthesis

Objective: To synthesize **(E)-2-Fluorobenzaldehyde oxime** from 2-Fluorobenzaldehyde and hydroxylamine hydrochloride.

Materials:

- 2-Fluorobenzaldehyde (1.0 eq)
- Hydroxylamine hydrochloride (1.5 - 2.0 eq)[7]
- Sodium acetate (1.5 - 2.0 eq)[7]
- Methanol or Ethanol

- Water
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

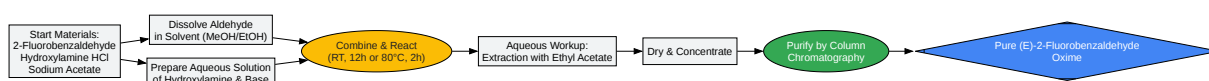
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorobenzaldehyde (1.0 eq) in methanol or ethanol.^[7]
- In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq) in a minimal amount of water.^[7]
- Add the aqueous hydroxylamine/sodium acetate solution to the stirred solution of the aldehyde at room temperature.
- Allow the reaction mixture to stir at room temperature for 12 hours or at an elevated temperature (e.g., 80°C) for 2 hours to drive the reaction to completion.^[7]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
- If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).^[7]
- Combine the organic layers and wash with a saturated brine solution.^[7]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.^[7]

Purification and Isomer Separation

The crude product may contain a mixture of (E) and (Z) isomers. Purification is typically achieved by silica gel column chromatography, often using a solvent system such as petroleum ether/ethyl acetate to separate the isomers and afford the pure (E)-oxime.[7]

Diagram 2: Synthesis Workflow



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A generalized workflow for the synthesis and purification of the target compound.

Applications in Research and Development

(E)-2-Fluorobenzaldehyde oxime is not merely a chemical curiosity; it is a key intermediate with diverse applications, particularly in the realm of drug discovery and molecular imaging.

Radiochemistry and PET Imaging

A significant application of this compound is in the development of Positron Emission Tomography (PET) tracers.[5] The oxime functional group is ideal for chemoselective conjugation reactions, allowing for the stable and site-specific labeling of biomolecules, such as peptides and proteins, with ^{18}F -labeled prosthetic groups under physiological conditions.[5] This robust labeling strategy is pivotal for creating targeted imaging agents for preclinical and clinical applications.[5]

Precursor for Bioactive Heterocycles

Oximes are well-established precursors for a variety of nitrogen-containing heterocycles, which form the core scaffolds of many pharmaceuticals.[6] **(E)-2-Fluorobenzaldehyde oxime** can be used in reactions like intramolecular oxidative cycloadditions to form isoxazole and isoxazoline derivatives.[6] These heterocyclic systems are present in molecules with a broad spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties.[6][8]

Medicinal Chemistry Research

The broader class of benzaldehyde oximes has been investigated for various therapeutic applications. For instance, derivatives have been designed as dual-acting agents targeting aldose reductase and oxidative stress, which are implicated in diabetic complications.^[9] While specific studies on the biological activity of **(E)-2-Fluorobenzaldehyde oxime** are less common, its structural motifs suggest its potential as a lead compound or intermediate in developing novel therapeutic agents. The 2-fluoro substitution can enhance binding affinity and improve the pharmacokinetic profile of a parent compound.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for **(E)-2-Fluorobenzaldehyde oxime** should always be consulted, general safety precautions for related compounds provide a strong guideline.

- Hazard Classification: Related oximes and benzaldehydes are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.^{[6][10][11]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.^{[10][12]}
- Handling: Use in a well-ventilated area, such as a chemical fume hood.^{[10][12]} Avoid breathing dust, fumes, or vapors.^[12] Prevent contact with skin and eyes.^[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[5][6]}
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.^{[10][12]}
 - In case of skin contact: Wash with plenty of soap and water.^[10]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.^{[10][12]}
 - If swallowed: Rinse mouth and seek immediate medical assistance.^[12]

Conclusion

(E)-2-Fluorobenzaldehyde oxime (CAS No. 24652-66-2) is a compound of considerable synthetic utility. The presence of both a fluorine atom and a stereochemically defined oxime group makes it an attractive building block for the development of advanced materials, complex pharmaceuticals, and sophisticated molecular probes for PET imaging. Its stable E-configuration, coupled with the versatile reactivity of the oxime moiety, provides a reliable platform for further chemical elaboration. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to leverage this valuable chemical tool in their scientific endeavors.

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